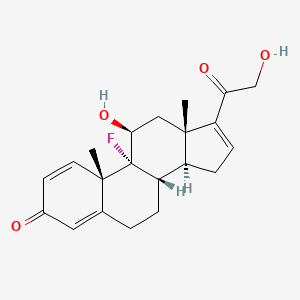
Desoxymetasone Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This impurity is often analyzed and monitored in pharmaceutical formulations to ensure the purity and efficacy of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desoxymetasone Impurity A involves the fluorination and hydroxylation of specific steroidal precursors. The process typically includes the following steps:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at the 11th and 21st positions.
Methylation: Introduction of a methyl group at the 16th position.
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure high purity and consistency. The process involves:
Reactor Setup: Using high-pressure reactors to facilitate the fluorination and hydroxylation reactions.
Purification: Employing chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate and purify the impurity.
Quality Control: Conducting rigorous quality control tests to ensure the impurity meets pharmacopeial standards.
Chemical Reactions Analysis
Types of Reactions: Desoxymetasone Impurity A undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products Formed: The major products formed from these reactions include various hydroxylated and fluorinated steroidal derivatives, which are analyzed for their pharmacological properties .
Scientific Research Applications
Desoxymetasone Impurity A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studied for its biological activity and potential effects on cellular processes.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of desoxymetasone formulations.
Industry: Utilized in the quality control and assurance processes of pharmaceutical manufacturing
Mechanism of Action
The precise mechanism of action of Desoxymetasone Impurity A is not well-documented. it is believed to exert effects similar to desoxymetasone, which acts by inducing the production of phospholipase A2 inhibitory proteins (lipocortins). These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Desoxymetasone: The parent compound, used as a potent topical corticosteroid.
Betamethasone: Another corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: A corticosteroid used for similar dermatological conditions.
Comparison: Desoxymetasone Impurity A is unique due to its specific fluorination and hydroxylation pattern, which distinguishes it from other corticosteroids. This uniqueness is crucial for its identification and analysis in pharmaceutical formulations .
Properties
Molecular Formula |
C21H25FO4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h6-9,14-15,18,23,26H,3-5,10-11H2,1-2H3/t14-,15-,18-,19-,20-,21-/m0/s1 |
InChI Key |
UAEUTSQWOUBCLN-XRYUJSLGSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@@]43C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


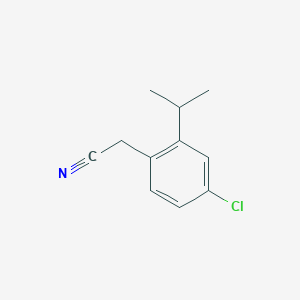

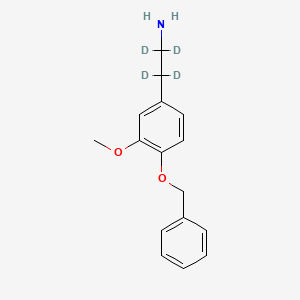
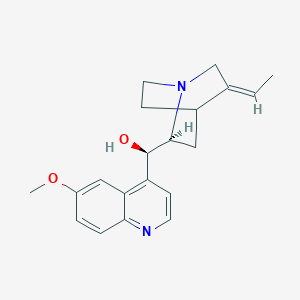
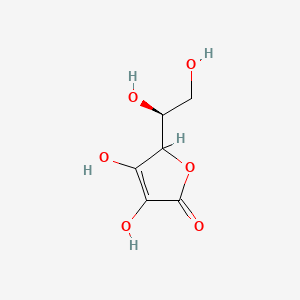

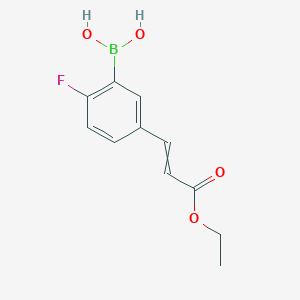
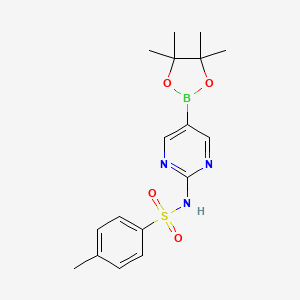
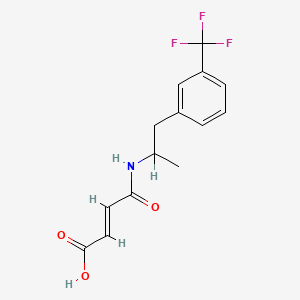
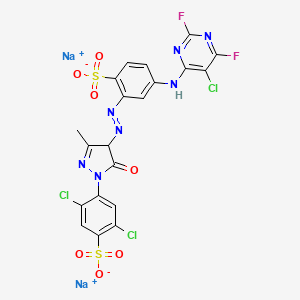
![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
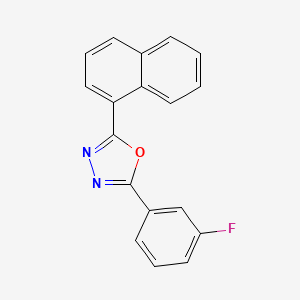
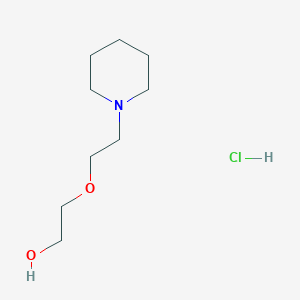
![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
